molecular formula C16H17N3O9 B15293709 [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

Cat. No.: B15293709
M. Wt: 395.32 g/mol
InChI Key: DXSKZHUOTDQGIB-RGCMKSIDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate is a complex organic compound belonging to the class of pyrimidine nucleosides This compound is characterized by its unique structure, which includes multiple acetoxy groups and a cyano-substituted pyrimidine ring

Preparation Methods

The synthesis of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate typically involves multi-step organic reactions. . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in biochemical pathways and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for antiviral and anticancer agents.

    Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate can be compared with other pyrimidine nucleosides, such as:

    [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate: Similar structure but lacks the cyano group.

    [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate: Contains a triazole ring instead of a pyrimidine ring. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H17N3O9

Molecular Weight

395.32 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C16H17N3O9/c1-7(20)25-6-11-12(26-8(2)21)13(27-9(3)22)15(28-11)19-5-10(4-17)14(23)18-16(19)24/h5,11-13,15H,6H2,1-3H3,(H,18,23,24)/t11-,12-,13-,15-/m1/s1

InChI Key

DXSKZHUOTDQGIB-RGCMKSIDSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)C#N)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)C#N)OC(=O)C)OC(=O)C

Origin of Product

United States

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